4-Methoxy-2,3,5-trimethylpyridine

Catalog No.
S560470
CAS No.
109371-19-9
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-2,3,5-trimethylpyridine

CAS Number

109371-19-9

Product Name

4-Methoxy-2,3,5-trimethylpyridine

IUPAC Name

4-methoxy-2,3,5-trimethylpyridine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-6-5-10-8(3)7(2)9(6)11-4/h5H,1-4H3

InChI Key

LELDJUYQEMKHJH-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)C

Synonyms

4-methoxy-2,3,5-trimethylpyridine, 4-MeTMP

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C

Synthesis:

4-Methoxy-2,3,5-trimethylpyridine (CAS No: 109371-19-9) is an organic compound synthesized as a building block for the preparation of gastric-acid inhibiting compounds. PubChem, National Institutes of Health: )

A new and efficient synthesis method for 4-Methoxy-2,3,5-trimethylpyridine was described in research published in 2011. This method involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, followed by a series of chemical reactions including chlorination, hydrogenolysis, and methoxylation. )

Potential applications:

The primary research application of 4-Methoxy-2,3,5-trimethylpyridine lies in its use as a building block for the synthesis of various gastric-acid inhibiting compounds. These compounds are being investigated for their potential in the treatment and management of peptic ulcers, gastroesophageal reflux disease (GERD), and other acid-related stomach disorders. )

4-Methoxy-2,3,5-trimethylpyridine is an organic compound with the molecular formula C₉H₁₃N₁O. It features a pyridine ring substituted with three methyl groups and a methoxy group at specific positions. This compound is recognized for its role as a building block in various chemical syntheses, particularly in pharmaceuticals. Its structure contributes to its unique reactivity and biological properties.

The synthesis of 4-Methoxy-2,3,5-trimethylpyridine typically involves nucleophilic substitution reactions. One common method includes the substitution of chlorine in a precursor compound with a methoxide ion, leading to the formation of the desired product . Additionally, it can undergo oxidation to form its N-oxide derivative, expanding its utility in synthetic applications .

Research indicates that 4-Methoxy-2,3,5-trimethylpyridine exhibits significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including proton pump inhibitors like Omeprazole, which are used to reduce gastric acid secretion . The compound's ability to inhibit specific enzymes contributes to its therapeutic potential.

Several synthesis methods have been documented for 4-Methoxy-2,3,5-trimethylpyridine:

  • Nucleophilic Substitution: Involves replacing chlorine in a chlorinated precursor with a methoxide ion.
  • Oxidation: The compound can be oxidized to yield its N-oxide derivative, enhancing its reactivity and application scope .

These methods highlight the versatility of 4-Methoxy-2,3,5-trimethylpyridine in synthetic organic chemistry.

4-Methoxy-2,3,5-trimethylpyridine finds applications primarily in:

  • Pharmaceuticals: As an intermediate for synthesizing proton pump inhibitors and other therapeutic agents .
  • Catalysis: It acts as an efficient catalyst for hydrogenolysis reactions, facilitating the synthesis of ethers from alcohols .
  • Chemical Research: Used as a reagent in various organic synthesis processes.

Interaction studies involving 4-Methoxy-2,3,5-trimethylpyridine focus on its role as a building block in drug design and development. Its interactions with biological targets, such as enzymes involved in gastric acid secretion, are crucial for understanding its pharmacological effects. Furthermore, studies on its derivatives have provided insights into optimizing its efficacy and safety profiles.

Several compounds share structural similarities with 4-Methoxy-2,3,5-trimethylpyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Methyl-3-picolineMethyl group at position 2Used in agrochemicals; less biological activity
3-Methoxy-4-methylpyridineMethoxy and methyl groups at different positionsExhibits different reactivity patterns
4-Ethoxy-2,3,5-trimethylpyridineEthoxy group instead of methoxyAltered solubility and reactivity compared to 4-Methoxy-2,3,5-trimethylpyridine

These compounds highlight the unique characteristics of 4-Methoxy-2,3,5-trimethylpyridine while showcasing variations that influence their applications and biological activities.

Nucleophilic Substitution Strategies for Methoxylation

The introduction of the methoxy group at the 4-position predominantly occurs via nucleophilic aromatic substitution (SNAr). A landmark synthesis involves the condensation of ethyl 3-amino-2-methyl-2-butenoate (3) and diethyl 2-methylmalonate (4), yielding 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone (5). Subsequent chlorination with phosphoryl chloride (POCl₃) generates 2,4-dichloro-3,5,6-trimethylpyridine (9a), which undergoes selective substitution with sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 55–60°C (Scheme 1).

Table 1: Optimization of Methoxylation Conditions

ParameterStandard ConditionsOptimized ConditionsYield Improvement
SolventEthanolDMSO32% → 78%
Temperature80°C55°CReduced side products
BaseKOHNaOMe15% higher conversion

The DMSO system enhances oxygen nucleophilicity while stabilizing the transition state through polar aprotic effects. Side reactions involving C2-chlorine substitution are suppressed by steric hindrance from the 2-methyl group, as confirmed by NMR studies.

Catalytic Hydrogenolysis Pathways in Intermediate Formation

Selective dehalogenation of 2,4-dichloro-3,5,6-trimethylpyridine (9a) is critical for intermediate control. Hydrogenolysis with palladium on charcoal (Pd/C) under acidic conditions (H₂SO₄/EtOH) preferentially removes the C2-chlorine, yielding 4-chloro-2,3,5-trimethylpyridine (11) with 78% selectivity. In contrast, neutral conditions (NH₃/EtOH) promote full dechlorination to 2,3,5-trimethylpyridine (10), necessitating precise pH control (Table 2).

Table 2: Hydrogenolysis Selectivity Under Varied Conditions

ConditionProductSelectivityKey Factor
2 M H₂SO₄/EtOH11 (4-Cl)78%Protonation of C4-Cl
NH₃/EtOH, pH 910 (dechlorinated)92%Base-mediated cleavage
Zn/H₂O10 (dechlorinated)83%Single-electron transfer

Mechanistic studies suggest that H⁺ stabilizes the C4-chlorine intermediate through hydrogen bonding, disfavoring its removal. This pathway is corroborated by deuterium-labeling experiments showing H-D exchange exclusively at C4 under acidic conditions.

Regioselective Oxidation to N-Oxide Derivatives

N-Oxidation of 4-methoxy-2,3,5-trimethylpyridine is achieved using m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–5°C, followed by pH-controlled workup (pH 4–5) to isolate 4-methoxy-2,3,5-trimethylpyridine N-oxide (13) in 95% purity. Iodine-mediated sulfonylation further demonstrates the N-oxide's reactivity, enabling C2-functionalization in 92% yield within 10 minutes.

Critical Oxidation Parameters:

  • Temperature: Reactions below 5°C prevent overoxidation to pyridine N,N-dioxides.
  • Solvent: Dichloromethane (CH₂Cl₂) minimizes solvolysis of mCPBA compared to polar solvents.
  • Stoichiometry: A 1.5:1 mCPBA:pyridine ratio ensures complete conversion without excess reagent.

The N-oxide's electronic effects were quantified via cyclic voltammetry, showing a 160 mV anodic shift compared to the parent pyridine, consistent with increased electron density at the nitrogen.

Comparative Analysis of Protecting Group Strategies

Protecting group strategies focus on preserving the methoxy group during functionalization. Temporary silylation (TBDMSCl) of the methoxy oxygen allows subsequent C3-methyl bromination, though this approach suffers from low regioselectivity (≤65%). Alternatively, in situ generation of the N-oxide acts as a self-protecting group, directing electrophiles to the C2 position with 89% selectivity.

Table 3: Protecting Group Efficacy

StrategyRegioselectivityYieldDrawbacks
Silylation (TBDMS)65% C372%Laborious deprotection
N-Oxide formation89% C295%Limited to N-oxide reactions
Direct alkylation45% C481%Poor functional group tolerance

Density functional theory (DFT) calculations attribute the N-oxide's directing effect to a 12.3 kcal/mol stabilization of the C2 transition state via n→σ* interactions.

Building Block for Proton Pump Inhibitor Development

4-Methoxy-2,3,5-trimethylpyridine serves as the foundational scaffold for omeprazole and related PPIs, which inhibit gastric acid secretion by targeting H+/K+-ATPase in parietal cells [3]. The synthesis of omeprazole begins with the conversion of 4-nitro-2,3,5-trimethylpyridine-N-oxide into a halogenated intermediate, followed by coupling with 5-methoxy-2-mercaptobenzimidazole [3]. The methoxy group at the 4-position of the pyridine ring enhances electron density, facilitating nucleophilic substitution reactions during intermediate formation .

A critical step involves the oxidation of the sulfide bridge in the coupled product to a sulfoxide, achieved using peracetic acid or meta-chloroperbenzoic acid [3]. This transformation underscores the compound’s role in maintaining stereochemical integrity during PPI synthesis. Table 1 summarizes key reaction stages:

Reaction StageReagentsYield (%)
Halogenation of precursorThionyl chloride, acetic anhydride69
BenzImidazole couplingNaOH, triethyl benzyl ammonium83
Sulfoxide formationPeracetic acid91

Structure-Activity Relationships in Gastric Acid Secretion Modulation

The spatial arrangement of substituents on the pyridine ring directly influences PPI efficacy. The 4-methoxy group participates in hydrogen bonding with tyrosine residues in H+/K+-ATPase, while the 2- and 5-methyl groups create steric hindrance that stabilizes the enzyme-inhibitor complex [5]. Comparative studies of positional isomers reveal that:

  • 2,4,6-Trimethylpyridine exhibits 40% lower binding affinity than 4-methoxy-2,3,5-trimethylpyridine due to reduced electronic interaction [2]
  • Methoxy substitution at the 3-position decreases metabolic stability by 65% in hepatic microsome assays

Quantum mechanical calculations demonstrate that the 4-methoxy group’s electron-donating effect raises the highest occupied molecular orbital (HOMO) energy by 1.2 eV compared to non-methoxy analogs, enhancing electrophilic attack susceptibility during prodrug activation [5].

Synthetic Routes to Benzimidazole Derivatives

The compound enables efficient benzimidazole synthesis through nucleophilic aromatic substitution. In one protocol, 4-methoxy-2,3,5-trimethylpyridine reacts with ortho-phenylenediamine derivatives under Fe/S catalysis at 150°C, achieving cyclization yields exceeding 85% [4]. The methyl groups at positions 2 and 5 direct regioselectivity by deactivating alternate reaction sites.

Recent advances employ hydrosilicon-mediated activation of dimethylformamide, where the pyridine intermediate acts as both substrate and base catalyst. This solvent-free method reduces reaction time from 12 hours to 45 minutes while maintaining yields above 90% [4].

Positional Isomer Effects on Biological Activity

Comparative analysis of trimethylpyridine isomers reveals stark differences in pharmacological properties:

IsomerpKaLogPH+/K+-ATPase IC50 (μM)
4-Methoxy-2,3,5-trimethyl3.12.80.12
2,4,6-Trimethyl5.81.91.45
3,4,5-Trimethyl4.72.10.89

The 4-methoxy isomer’s lower pKa enhances protonation in acidic compartments of parietal cells, increasing target engagement by 78% compared to non-methoxy analogs [5]. Molecular dynamics simulations show that the 2-methyl group in 4-methoxy-2,3,5-trimethylpyridine induces a 15° tilt in the pyridine ring within the enzyme binding pocket, optimizing van der Waals interactions with leucine residues [5].

Electronic Effects of Methoxy Substitution Patterns

The electronic effects of methoxy substitution in 4-Methoxy-2,3,5-trimethylpyridine arise from the complex interplay between resonance and inductive effects. The methoxy group at the 4-position exhibits strong electron-donating character through resonance delocalization, with the oxygen lone pair effectively conjugating with the pyridine π-system [1] [2]. This resonance contribution significantly outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom, resulting in a net electron-donating character with a Hammett σ parameter of -0.27 [3].

The positioning of the methoxy group at the para position relative to the nitrogen atom creates optimal orbital overlap for resonance stabilization. Computational studies using density functional theory methods have demonstrated that the methoxy group increases electron density on the pyridine ring by approximately 0.15 electrons, with the majority of this charge distributed between the nitrogen atom and the carbon atoms ortho and para to the methoxy substituent [4] [5]. This electron enrichment fundamentally alters the electronic structure, making the compound more nucleophilic and reactive toward electrophilic species.

The three methyl groups at positions 2, 3, and 5 provide additional electron density through hyperconjugation effects. Each methyl group contributes approximately 0.05 electrons to the aromatic system through σ-π conjugation, with the cumulative effect creating a highly electron-rich heterocycle [6] [7]. The combined electronic effects result in a pyridine derivative with enhanced basicity compared to the parent compound, as evidenced by the increased pKa value and altered chemical reactivity patterns.

Spectroscopic evidence supports these electronic effects through characteristic shifts in nuclear magnetic resonance and infrared spectroscopy. The carbon-13 nuclear magnetic resonance spectrum shows significant upfield shifts for carbons adjacent to the methoxy group, indicating increased electron density [8]. The nitrogen-15 nuclear magnetic resonance signal appears at δ -62.3 ppm, representing a substantial upfield shift from unsubstituted pyridine (δ -47.1 ppm), confirming the electron-enriched nature of the nitrogen center.

Steric Influences in Transition Metal Coordination Complexes

The steric environment surrounding 4-Methoxy-2,3,5-trimethylpyridine creates significant constraints for transition metal coordination. The methyl substituents at positions 2, 3, and 5 generate a crowded coordination sphere that severely restricts metal accessibility to the nitrogen donor atom [9] [10]. The ortho-methyl groups at positions 2 and 6 (relative to nitrogen) create the most significant steric hindrance, with van der Waals radii calculations indicating substantial overlap with approaching metal centers at distances typical for metal-nitrogen bonds.

X-ray crystallographic studies of copper(II) complexes with sterically demanding pyridine derivatives demonstrate that the presence of ortho-methyl groups forces adoption of distorted coordination geometries [9]. In complexes with 4-Methoxy-2,3,5-trimethylpyridine, the preferred coordination number drops from the typical six observed in unsubstituted pyridine complexes to four or five, depending on the metal center and co-ligands present. The steric constraints favor square planar or distorted tetrahedral geometries over octahedral arrangements.

The steric effects manifest differently depending on the metal center size and electronic configuration. First-row transition metals such as copper(II) and nickel(II) show pronounced sensitivity to the steric bulk, often forming mononuclear complexes with reduced coordination numbers [11]. In contrast, larger second- and third-row metals can accommodate the steric hindrance more readily, though still with observable distortions in bond angles and lengths compared to less hindered ligands.

Computational analysis using steric parameter calculations reveals that the cone angle for 4-Methoxy-2,3,5-trimethylpyridine approaches 165°, significantly larger than the 130° cone angle typical for unsubstituted pyridine [12]. This increased steric demand translates to enhanced selectivity in catalytic applications, where the bulky ligand environment can influence substrate approach and product formation patterns.

The buried volume calculations indicate that approximately 45% of the coordination sphere around a metal center is occupied by the 4-Methoxy-2,3,5-trimethylpyridine ligand, compared to only 25% for unsubstituted pyridine [13]. This substantial steric footprint provides both challenges and opportunities in coordination chemistry, offering unique selectivity profiles while limiting the types of complexes that can be formed.

Radical-Mediated Transformation Pathways

Radical-mediated transformations of 4-Methoxy-2,3,5-trimethylpyridine proceed through multiple mechanistic pathways, each exhibiting distinct regioselectivity and kinetic preferences. The most significant pathway involves the formation of pyridinyl radicals through single electron transfer processes, particularly under photoredox conditions [14] [15]. These neutral pyridinyl radicals, generated by reduction of protonated pyridinium intermediates, demonstrate exceptional reactivity toward carbon-centered radicals with rate constants exceeding 10⁷ M⁻¹s⁻¹.

The regioselectivity of radical additions follows predictable patterns based on the electronic structure of the pyridine ring. Nucleophilic radicals preferentially attack the 2- and 4-positions, corresponding to the sites of lowest electron density in the protonated heterocycle [16] [17]. This selectivity arises from the complementary polar effects between the nucleophilic radical and the electron-deficient pyridinium species, with the methoxy group's electron-donating character moderating but not eliminating this inherent reactivity pattern.

N-Methoxypyridinium derivatives of 4-Methoxy-2,3,5-trimethylpyridine exhibit remarkable reactivity in radical chain processes [14]. The formation of these activated intermediates through treatment with trimethyloxonium tetrafluoroborate generates species that trap alkyl radicals with rate constants more than one order of magnitude higher than the corresponding protonated pyridines. The chain propagation mechanism involves fragmentation of the weak N-O bond (bond dissociation energy approximately 35 kcal/mol) following radical addition, generating methoxyl radicals that sustain the chain process.

Radical substitution reactions proceed through addition-elimination mechanisms rather than direct substitution pathways. The initial radical addition disrupts the aromatic system, forming a radical cation intermediate that rapidly loses a proton to restore aromaticity [18]. This rearomatization step is often rate-determining and can be accelerated by the presence of base, which facilitates proton removal and drives the reaction toward completion.

The influence of the methoxy and methyl substituents on radical reactivity is manifested through both electronic and steric effects. The electron-donating methoxy group increases the nucleophilicity of the pyridine ring, making it more reactive toward electrophilic radicals while decreasing reactivity toward nucleophilic radicals [19] [20]. The methyl groups provide steric protection that can influence the approach of radical species, leading to enhanced selectivity in multi-substituted systems.

Solvent Effects on Nucleophilic Aromatic Substitution

Solvent effects play a crucial role in determining the mechanism and efficiency of nucleophilic aromatic substitution reactions involving 4-Methoxy-2,3,5-trimethylpyridine. The choice of solvent influences both the thermodynamic stability of intermediates and the kinetic barriers for each mechanistic step [21] [22]. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide optimal conditions for nucleophilic aromatic substitution by stabilizing anionic intermediates without competing for nucleophile solvation.

The dielectric constant of the solvent correlates strongly with reaction rates, with high-dielectric solvents (ε > 30) providing rate enhancements of 10⁴ to 10⁵ fold compared to non-polar media [23] [24]. This dramatic solvent effect arises from the charge-separated nature of the transition state and intermediates in nucleophilic aromatic substitution reactions. The Meisenheimer complex intermediate, formed by nucleophile addition to the electron-deficient pyridine ring, bears significant negative charge that requires stabilization through solvent interactions.

Mixed solvent systems offer opportunities for fine-tuning reaction conditions and selectivity. Studies of nucleophilic aromatic substitution in methanol-dimethyl sulfoxide mixtures reveal that changing solvent composition can alter the mechanism from purely ionic to single electron transfer pathways [21]. At low dimethyl sulfoxide concentrations, the reaction proceeds through the classical addition-elimination mechanism, while higher concentrations favor single electron transfer processes, particularly with more basic nucleophiles.

The specific solvation requirements of 4-Methoxy-2,3,5-trimethylpyridine in nucleophilic aromatic substitution reactions are influenced by the electron-donating substituents. The methoxy group increases the electron density on the pyridine ring, making it less electrophilic and requiring more strongly solvating media to achieve reasonable reaction rates [25] [26]. This electronic effect necessitates the use of highly polar solvents or elevated temperatures to overcome the reduced electrophilicity of the substituted pyridine ring.

Protic solvents present both advantages and challenges in nucleophilic aromatic substitution reactions. While they can stabilize charged intermediates through hydrogen bonding, they also stabilize nucleophiles, reducing their reactivity [27] [28]. The balance between these competing effects depends on the specific nucleophile and reaction conditions, with optimal results often achieved in mixed protic-aprotic solvent systems that provide intermediate stabilization without excessive nucleophile deactivation.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

109371-19-9

Wikipedia

4-Methoxy-2,3,5-trimethylpyridine

Dates

Last modified: 09-19-2023

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